1-(1-ADAMANTYLMETHYL)-3-(1-PHENYLETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE
Overview
Description
1-(1-Adamantylmethyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core substituted with adamantylmethyl and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ADAMANTYLMETHYL)-3-(1-PHENYLETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multi-step organic reactions. One common method includes the alkylation of pyrrolidine-2,5-dione with adamantylmethyl and phenylethyl halides under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantylmethyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can modify the compound’s structure by reducing carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the adamantylmethyl or phenylethyl positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(1-Adamantylmethyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(1-ADAMANTYLMETHYL)-3-(1-PHENYLETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(1-Adamantylmethyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione: shares similarities with other adamantyl and pyrrolidine derivatives.
Adamantane derivatives: Known for their rigid structure and stability, often used in antiviral drugs.
Pyrrolidine-2,5-dione derivatives: Commonly found in pharmaceuticals and agrochemicals.
Uniqueness
The combination of adamantylmethyl and phenylethyl groups in 1-(1-ADAMANTYLMETHYL)-3-(1-PHENYLETHYL)DIHYDRO-1H-PYRROLE-2,5-DIONE provides a unique structural framework that enhances its stability and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-(1-phenylethyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO2/c1-15(19-5-3-2-4-6-19)20-10-21(25)24(22(20)26)14-23-11-16-7-17(12-23)9-18(8-16)13-23/h2-6,15-18,20H,7-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHBIOGFXFXLEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC(=O)N(C1=O)CC23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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